[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine
Overview
Description
Scientific Research Applications
Sigma Ligands and Binding Sites
Sigma Ligands with Subnanomolar Affinity : Compounds with high affinity for sigma 1 and sigma 2 binding sites were synthesized, showing selective sigma 2 ligands with subnanomolar affinity. These compounds, like Lu 29-253 and Lu 28-179, exhibited anxiolytic activity and good central nervous system penetration, suggesting potential applications in psychiatric or neurological disorders (Perregaard et al., 1995).
Dopamine Transporter Affinity
Piperidine Analogues and Dopamine Transporter Affinity : A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines demonstrated subnanomolar affinity and good selectivity for the dopamine transporter (DAT), hinting at potential therapeutic applications for disorders related to dopamine dysregulation (Prisinzano et al., 2002).
Serotonin Receptor Agonists
Novel Serotonin 5-HT1A Receptor-Biased Agonists : A new series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were identified as serotonin 5-HT1A receptor-biased agonists. These compounds showed high receptor affinity, selectivity, and robust antidepressant-like activity, providing a basis for potential antidepressant drug development (Sniecikowska et al., 2019).
Novel Radioligands
Quantitative Imaging of 5-HT(1A) Receptors : [(18)F]p-MPPF, a radiotracer, showed potential for quantitative imaging of 5-HT(1A) receptors in the human brain. Its use in PET studies provides insights into receptor distribution, offering a tool for studying psychiatric and neurological conditions (Passchier et al., 2000).
properties
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-2-16-5-7-17(8-6-16)13-4-3-11(10-15)9-12(13)14/h3-4,9H,2,5-8,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYJFOAYHDGOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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